(4-Chloropentyl)benzene

Overview

Description

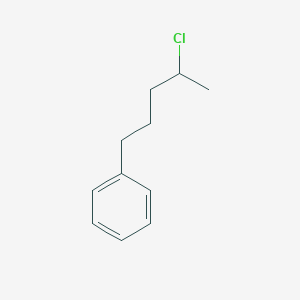

(4-Chloropentyl)benzene is an organic compound with the molecular formula C₁₁H₁₅Cl It consists of a benzene ring substituted with a 4-chloropentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chloropentyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chloropentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of (4-hydroxypentyl)benzene.

Oxidation Reactions: The compound can be oxidized to form (4-chloropentyl)benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of pentylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

(4-Hydroxypentyl)benzene: from nucleophilic substitution.

(4-Chloropentyl)benzoic acid: from oxidation.

Pentylbenzene: from reduction.

Scientific Research Applications

(4-Chloropentyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of alkylbenzene derivatives on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloropentyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the compound gains electrons, resulting in the formation of alkanes.

Comparison with Similar Compounds

Chlorobenzene: Similar in structure but lacks the pentyl group.

Pentylbenzene: Similar but lacks the chlorine atom.

(4-Bromopentyl)benzene: Similar but with a bromine atom instead of chlorine.

Biological Activity

(4-Chloropentyl)benzene, a chlorinated alkylbenzene compound, has garnered interest in various fields due to its potential biological activities. This article synthesizes existing research on its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is CHCl, characterized by a benzene ring substituted with a 4-chloropentyl group. Its structure is pivotal in determining its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that chlorinated compounds often exhibit antimicrobial properties. The presence of the chlorine atom enhances the lipophilicity of the molecule, which may facilitate membrane penetration and disrupt microbial cell integrity.

- Cytotoxicity : Research has shown varying levels of cytotoxic effects against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

- Endocrine Disruption : Like many chlorinated organic compounds, this compound may interact with endocrine pathways, raising concerns about its environmental and health impacts.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

Cytotoxicity assays were conducted on several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The IC50 values indicate that this compound possesses cytotoxic effects at micromolar concentrations, making it a candidate for further pharmacological studies aimed at developing new anticancer therapies .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized various analogs and assessed their biological activities. One derivative showed enhanced cytotoxicity against MCF-7 cells compared to the parent compound, suggesting that structural modifications could optimize therapeutic efficacy .

The mechanism underlying the biological activity of this compound is believed to involve:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial organisms.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or reactive oxygen species (ROS) generation.

Properties

IUPAC Name |

4-chloropentylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJONLBBWQJBMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.